molecular formula C10H8ClF3O2 B15316551 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B15316551
M. Wt: 252.62 g/mol
InChI Key: XTIFASHKAVVZHU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a chlorophenyl group and a trifluorobutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2-chlorobenzyl chloride with trifluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)propionic acid
  • 3-(2-Chlorophenyl)acetic acid
  • 3-(2-Chlorophenyl)butanoic acid

Uniqueness

3-(2-Chlorophenyl)-4,4,4-trifluorobutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

3-(2-chlorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H8ClF3O2/c11-8-4-2-1-3-6(8)7(5-9(15)16)10(12,13)14/h1-4,7H,5H2,(H,15,16)

InChI Key

XTIFASHKAVVZHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CC(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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